5-Methoxytryptoline is a chemical compound belonging to the tryptamine family, characterized by its indole structure and the presence of a methoxy group at the 5-position. Its chemical formula is , and it is recognized for its potential biological activities, which include effects on serotonin receptors. The compound is closely related to other tryptamines and has garnered interest in both pharmacological research and therapeutic applications.
5-Methoxytryptoline exhibits several biological activities:
The synthesis of 5-methoxytryptoline typically involves complex multi-step processes:
5-Methoxytryptoline has several potential applications:
Interaction studies involving 5-methoxytryptoline focus on its binding affinity and efficacy at various serotonin receptors. Notable findings include:
Several compounds share structural similarities with 5-methoxytryptoline. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Tryptamine | Basic tryptamine structure | Precursor to serotonin; less potent than 5-methoxytryptoline |
5-Hydroxytryptamine (Serotonin) | Hydroxyl group at the 5-position | Major neurotransmitter; directly involved in mood regulation |
5-Methoxy-N,N-dimethyltryptamine | Dimethylated nitrogen; methoxy group | Known for psychedelic effects; interacts strongly with serotonin receptors |
N-Acetyl-5-methoxytryptamine | Acetylated derivative of 5-methoxytryptamine | Enhanced solubility; potential therapeutic uses |
The uniqueness of 5-methoxytryptoline lies in its specific receptor interactions and metabolic pathways that distinguish it from other related compounds. Its role as a precursor to both serotonin and melatonin adds further complexity to its biological profile.
5-Methoxytryptoline possesses the molecular formula C₁₁H₁₄N₂O with a molecular weight of 190.2417 atomic mass units [2] [3]. The compound exhibits a monoisotopic molecular weight of 190.11061308 [5]. The Chemical Abstracts Service registry number for this compound is 608-07-1 [2] [3].
The structural framework of 5-Methoxytryptoline is characterized by an indole ring system substituted at the 5-position with a methoxy group and at the 3-position with an ethylamine side chain [5] [30]. The indole nucleus consists of a fused benzene and pyrrole ring structure, which forms the core heterocyclic system [23]. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier for this compound is InChI=1S/C11H14N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3 [2] [5].
The Simplified Molecular Input Line Entry System representation is COC1=CC2=C(NC=C2CCN)C=C1, which clearly delineates the connectivity pattern of atoms within the molecule [5] [29]. The compound belongs to the class of organic compounds known as tryptamines and derivatives, which are structurally characterized by an indole ring substituted at the 3-position by an ethanamine group [5] [30].
The physical properties of 5-Methoxytryptoline have been extensively characterized across multiple studies. The compound exhibits a melting point range of 119.0 to 123.0 degrees Celsius [9] [11] [38]. More specifically, the melting point has been reported as 121-123 degrees Celsius in the literature [9] [41].
The estimated boiling point of 5-Methoxytryptoline is 325.75 degrees Celsius, though this represents a rough estimate [9] [38]. The compound displays a density of approximately 1.0815 grams per cubic centimeter, which is also considered a rough estimate [9] [38] [41]. The refractive index has been estimated at 1.5700 [9] [38] [41].
Regarding solubility characteristics, 5-Methoxytryptoline shows limited solubility in various solvents [10] [13]. The compound is slightly soluble in chloroform and methanol [9] [10]. In dimethyl sulfoxide, the solubility has been reported as 38 milligrams per milliliter, corresponding to 199.74 millimolar concentration [10]. The compound appears as a white to tan powder in crystalline form [38] [40].
The predicted logarithm of the partition coefficient (logP) values range from 1.33 to 1.41, indicating moderate lipophilicity [1] [17]. The compound exhibits a predicted pKa value of 16.91 ± 0.30 for its strongest acidic site and 9.76 for its strongest basic site [9] [17]. Storage recommendations specify maintaining the compound at 2-8 degrees Celsius in a tightly closed container [9] [38].
The spectroscopic characterization of 5-Methoxytryptoline has been accomplished through various analytical techniques. Gas chromatography-mass spectrometry analysis reveals characteristic fragmentation patterns with molecular ion peaks and fragment ions that facilitate identification [14] [16]. The identification and quantitation using gas chromatography-mass spectrometry involves monitoring ions at mass-to-charge ratios of 306, 319, and 482 for the pentafluoropropionyl derivative [14].
Photoelectron spectroscopy studies have determined the ionization energy of 5-Methoxytryptoline to be 7.68 ± 0.12 electron volts using the photoelectron method, representing the vertical ionization potential [3]. This value was obtained through photoelectron spectroscopic analysis and provides insight into the electronic structure of the molecule [3].
Nuclear magnetic resonance spectroscopy has been employed for structural elucidation of 5-Methoxytryptoline and related compounds [33]. Fourier transform infrared spectroscopy investigations have examined the vibrational characteristics of the molecule in the region between 4000 and 400 wavenumbers [34]. These infrared spectroscopic studies provide detailed information about functional group characteristics and molecular vibrations [34].
Mass spectrometric analysis reveals the molecular ion peak at mass-to-charge ratio 190, corresponding to the molecular weight of the compound [18]. Collision cross section measurements using traveling wave ion mobility spectrometry show values of 139.56 square angstroms for the protonated molecule [M+H]⁺, 142.7 square angstroms for the sodium adduct [M+Na]⁺, and 146.38 square angstroms for the potassium adduct [M+K]⁺ [7] [17].
Analytical Technique | Parameter | Value | Reference |
---|---|---|---|
Mass Spectrometry | Molecular Ion (m/z) | 190 | [18] |
Photoelectron Spectroscopy | Ionization Energy (eV) | 7.68 ± 0.12 | [3] |
Ion Mobility | Collision Cross Section [M+H]⁺ (Ų) | 139.56 | [7] |
Ion Mobility | Collision Cross Section [M+Na]⁺ (Ų) | 142.7 | [7] |
Ion Mobility | Collision Cross Section [M+K]⁺ (Ų) | 146.38 | [7] |
GC-MS | Characteristic Ions (m/z) | 306, 319, 482 | [14] |
5-Methoxytryptoline belongs to the broader family of indole derivatives and shares structural similarities with numerous related compounds [1] [23]. The compound is closely related to serotonin (5-hydroxytryptamine), differing primarily in the substitution at the 5-position where a methoxy group replaces the hydroxyl group [1] [5]. This structural modification significantly influences the pharmacological and chemical properties of the molecule [1].
Within the tryptamine family, 5-Methoxytryptoline shares the basic indole-ethanamine framework with compounds such as tryptamine, dimethyltryptamine, and various other substituted derivatives [1] [23]. The presence of the 5-methoxy substituent distinguishes it from the unsubstituted tryptamine while placing it within the 5-methoxytryptamine subfamily [23].
Comparative structural analysis reveals that 5-Methoxytryptoline exhibits similar positioning within receptor binding sites when compared to other tryptamine derivatives [4] [25]. Crystallographic studies of related compounds bound to serotonin receptors demonstrate that the indole nitrogen forms consistent ionic interactions, while the methoxy substitution at the 5-position influences the overall binding affinity and selectivity profile [4] [25].
The compound serves as a direct precursor to melatonin (N-acetyl-5-methoxytryptamine) through N-acetylation of the ethylamine side chain [1] [20]. This biosynthetic relationship places 5-Methoxytryptoline within the melatonin metabolic pathway and distinguishes it from other indole derivatives that do not participate in this particular biosynthetic route [20].
Table 2: Structural Comparison of Related Indole Compounds
Compound | Molecular Formula | 5-Position Substituent | Side Chain Modification | Molecular Weight |
---|---|---|---|---|
5-Methoxytryptoline | C₁₁H₁₄N₂O | Methoxy (-OCH₃) | Ethylamine | 190.24 |
Serotonin | C₁₀H₁₂N₂O | Hydroxyl (-OH) | Ethylamine | 176.22 |
Tryptamine | C₁₀H₁₂N₂ | Hydrogen (-H) | Ethylamine | 160.22 |
Melatonin | C₁₃H₁₆N₂O₂ | Methoxy (-OCH₃) | N-acetylethylamine | 232.28 |
Structural modifications at different positions of the indole ring system produce compounds with varying degrees of biological activity and chemical stability [22] [24]. The 5-methoxy substitution pattern observed in 5-Methoxytryptoline represents one of the most significant structural modifications that maintains the essential pharmacological framework while introducing distinct chemical and physical properties [22] [24].